
Cyclobutyl(2,6-difluorophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(2,6-difluorophenyl)methanamine is a chemical compound that belongs to the class of phenylalkylamines. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(2,6-difluorophenyl)methanamine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions due to its mild and functional group-tolerant reaction conditions . The general process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk, ensuring high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutyl(2,6-difluorophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclobutyl(2,6-difluorophenyl)methanone, while reduction reactions may produce cyclobutyl(2,6-difluorophenyl)methanol.
Applications De Recherche Scientifique
Cyclobutyl(2,6-difluorophenyl)methanamine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which Cyclobutyl(2,6-difluorophenyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Cyclobutyl(2,6-difluorophenyl)methanamine include:
- Cyclobutyl(2,6-dichlorophenyl)methanamine
- Cyclobutyl(2,6-dibromophenyl)methanamine
- Cyclobutyl(2,6-dimethylphenyl)methanamine
Uniqueness
This compound is unique due to the presence of fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H13F2N |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
cyclobutyl-(2,6-difluorophenyl)methanamine |
InChI |
InChI=1S/C11H13F2N/c12-8-5-2-6-9(13)10(8)11(14)7-3-1-4-7/h2,5-7,11H,1,3-4,14H2 |
Clé InChI |
MRJISWWRFLHQCK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(C2=C(C=CC=C2F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


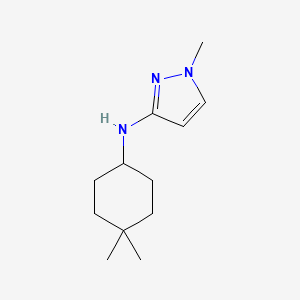
![1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one](/img/structure/B15226818.png)
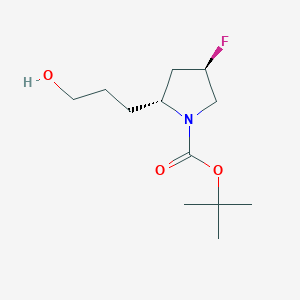
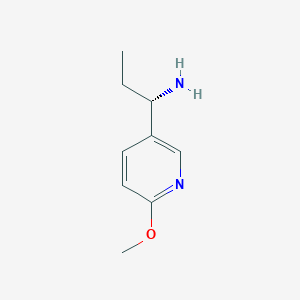


![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15226840.png)


![2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15226867.png)
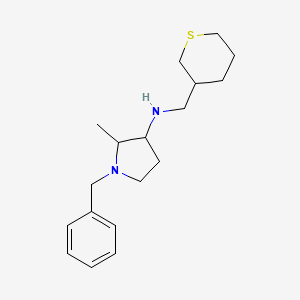
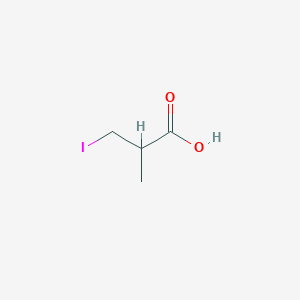
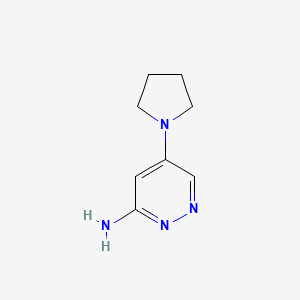
![2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B15226893.png)
